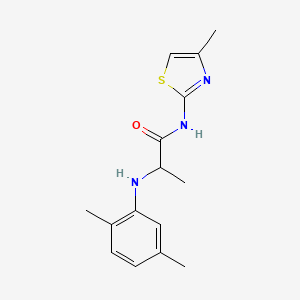
2-(2,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is an organic compound notable for its complex structure and potential biological activities. With a molecular formula of C15H19N3OS and a molecular weight of approximately 289.4 g/mol, this compound features a thiazole ring and a propionamide moiety, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The structural formula can be represented as follows:
This structure highlights the presence of both a thiazole group and a dimethyl-substituted phenylamino group, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. The thiazole ring is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.
Anticancer Activity
Numerous studies have explored the anticancer potential of thiazole-containing compounds. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring can significantly influence cytotoxic activity. For example, methyl substitution at certain positions on the phenyl ring has been correlated with increased potency against cancer cell lines.
Case Study: Cytotoxicity Assays
In one study, thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, demonstrating significant growth inhibition:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Thiazole derivative X | U251 | 15 |
| Thiazole derivative Y | WM793 | 20 |
The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to activate apoptosis pathways in cancer cells, leading to enhanced cell death.
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiazole derivatives have been investigated for various other biological activities, including:
- Anticonvulsant Activity : Certain thiazole compounds have demonstrated efficacy in reducing seizure activity in animal models.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-6-10(2)13(7-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19) |
Clave InChI |
HZASKQCUUIEEGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(C)C(=O)NC2=NC(=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















